1,1,1-Trifluorobutan-2-amine

Description

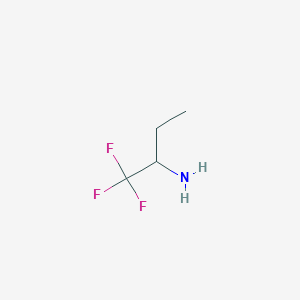

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluorobutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N/c1-2-3(8)4(5,6)7/h3H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAILYMPWXXBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395820 | |

| Record name | 1,1,1-trifluorobutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683-94-3 | |

| Record name | 1,1,1-Trifluoro-2-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-trifluorobutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective Synthesis and Stereochemical Control in 1,1,1 Trifluorobutan 2 Amine Chemistry

Asymmetric Construction of Chiral α-Trifluoromethylated Aziridines and Azetidines

Chiral aziridines and azetidines bearing a trifluoromethyl group are valuable building blocks in synthetic chemistry, serving as precursors to a wide array of more complex, enantiopure nitrogenous compounds. researchgate.net Their utility stems from the high ring strain, which facilitates regioselective and stereoselective ring-opening reactions with various nucleophiles. researchgate.net

Stereoselective Cyclization of β-Chloro-Trifluoromethyl Amines

A key strategy for the formation of trifluoromethylated aziridines is the intramolecular cyclization of β-halo amine precursors. One documented approach begins with the condensation of a trifluoromethyl ketone (e.g., 1,1,1-trifluorobutan-2-one) with a primary amine to form the corresponding trifluoromethylated imine. researchgate.net This intermediate is then subjected to an α-chlorination step, for instance using N-chlorosuccinimide (NCS), followed by stereoselective reduction of the imine. The resulting β-chloro-trifluoromethyl amine undergoes ring closure upon treatment with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) to yield the desired 2-(trifluoromethyl)aziridine. researchgate.net This method allows for a degree of stereocontrol, enabling access to specific cis- or trans-isomers of the aziridine (B145994) ring depending on the stereochemistry established during the reduction step. researchgate.net

While direct cyclization of β-chloro-trifluoromethyl amines is established, other related intramolecular cyclizations have also proven effective. For example, an efficient copper(I)-promoted cyclization of β-keto trifluoromethyl amines provides access to unprotected trifluoromethylated aziridines with excellent stereoselectivity, typically yielding the trans isomer in high preference (>99:1). rsc.org

Application of Chiral Auxiliaries in Ring Closure Reactions

Chiral auxiliaries are powerful tools for inducing stereoselectivity in synthetic transformations. By temporarily attaching a chiral molecule to a substrate, it can direct the stereochemical outcome of a subsequent reaction. In the context of trifluoromethylated aziridine synthesis, chiral auxiliaries have been effectively employed to control the formation of stereocenters.

One notable method involves the reaction of a sulfur ylide with a chiral N-tert-butanesulfinyl ketimine derived from a trifluoromethyl ketone. researchgate.net The sulfinyl group acts as a chiral auxiliary, directing the nucleophilic attack of the ylide to one face of the imine. This diastereoselective addition reaction produces the corresponding trifluoromethylated aziridine with good to excellent diastereoselectivity (86:14 to >99:1 dr) and in moderate to high yields (45–93%). researchgate.net The auxiliary can be subsequently removed under acidic conditions, providing access to the chiral aziridine. researchgate.net This approach is advantageous as it allows for the predictable synthesis of a specific enantiomer of the product based on the chirality of the chosen auxiliary.

Asymmetric Synthesis of Chiral α-Trifluoromethyl Amines

Direct methods for the asymmetric synthesis of α-trifluoromethyl amines are of high value, providing efficient access to these important pharmacophores. nih.govacs.org Recent advances have focused on biocatalysis and transition-metal catalysis to achieve high levels of enantioselectivity.

Biocatalytic N-H Bond Insertion Reactions with Engineered Cytochromes

Biocatalysis has emerged as a sustainable and highly selective method for chemical synthesis. A novel biocatalytic platform has been developed for the asymmetric synthesis of α-trifluoromethyl amines via an abiological N-H carbene insertion reaction. nih.gov This strategy utilizes engineered variants of cytochrome c₅₅₂ from Hydrogenobacter thermophilus. acs.orgnih.gov

Through directed evolution and protein engineering, the metalloprotein scaffold was redesigned to catalyze the enantioselective insertion of a carbene, generated from a diazo compound like benzyl (B1604629) 2-diazotrifluoropropanoate, into the N-H bond of various aryl amines. nih.govacs.org This reaction, which has no direct chemocatalytic equivalent, proceeds with high efficiency, affording chiral α-trifluoromethyl amino esters in excellent yields and enantioselectivities. nih.gov

| Amine Substrate | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|

| p-Anisidine (B42471) | >99 | 95:5 |

| p-Chloroaniline | 98 | 94:6 |

| p-Toluidine | >99 | 92:8 |

| Aniline | 99 | 90:10 |

*Reaction with benzyl 2-diazotrifluoropropanoate. Data sourced from research findings. nih.govacs.org

Enantiodivergent Biocatalysis for Tunable Stereoselectivity

A significant advantage of the aforementioned biocatalytic system is its capacity for enantiodivergence, meaning that either enantiomer of the product can be selectively synthesized. acs.org While re-engineering the enzyme is one approach to switch enantioselectivity, this system demonstrates a unique case where enantiodivergence can be achieved with a single enzyme variant by simply modifying the diazo reagent. acs.org

When the benzyl group in the diazo precursor was replaced with a (2,5-dimethyl)benzyl group, the enantioselectivity of the engineered cytochrome c₅₅₂ catalyst was completely inverted. nih.gov This substrate engineering approach provides access to the opposite (S)-enantiomers of the α-trifluoromethyl amino esters in high yields and with excellent enantiomeric ratios. nih.govacs.org This tunable stereoselectivity is a powerful feature, offering efficient chemoenzymatic access to both enantiomers of valuable fluorinated building blocks from a common biocatalyst. nih.gov

| Diazo Reagent Ester Group | Product Configuration | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Benzyl | R | >99 | 95:5 |

| (2,5-Dimethyl)benzyl | S | 96 | 3:97 |

| 2-Methylbenzyl | S | 94 | 0.5:99.5 |

*Reactions with p-anisidine using the same engineered cytochrome c₅₅₂ variant. Data sourced from research findings. nih.govacs.orgnih.gov

Catalytic Asymmetric Reductive Amination (General Methodologies)

Transition-metal-catalyzed asymmetric reductive amination of ketones is a powerful and widely used method for synthesizing chiral primary amines. This approach has been successfully applied to the synthesis of α-(trifluoromethyl)arylmethylamines from the corresponding aryl-trifluoromethyl ketones. nih.gov

A user-friendly and efficient catalytic system utilizing ruthenium has been developed for this transformation. nih.govfigshare.com The methodology employs inexpensive ammonium (B1175870) acetate (B1210297) (NH₄OAc) as the nitrogen source and molecular hydrogen (H₂) as the reductant. nih.gov This process tolerates a wide range of aryl-trifluoromethyl ketones with both electron-donating and electron-withdrawing substituents, as well as heteroaromatic ketones. The reaction consistently produces the desired primary α-(trifluoromethyl)arylmethylamines with excellent chemoselectivity, high yields, and very good to excellent enantioselectivities. nih.gov

| Aryl Group | Isolated Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|

| 4-Methylphenyl | 87 | 95 |

| 4-Methoxyphenyl | 92 | 97 |

| 4-Chlorophenyl | 75 | 93 |

| 3-Bromophenyl | 68 | 80 |

| 2-Thienyl | 51 | 86 |

*Representative examples showing the scope of the methodology. Data sourced from research findings. nih.govfigshare.com

Development of Chiral Catalysts for Trifluoromethyl Amine Formation

The enantioselective synthesis of α-trifluoromethyl amines, including 1,1,1-trifluorobutan-2-amine, has been a significant focus of research, leading to the development of various chiral catalytic systems. These catalysts are instrumental in creating the chiral center with a high degree of stereocontrol, often through the asymmetric reduction or functionalization of a prochiral trifluoromethyl imine precursor.

One prominent strategy involves the catalytic enantioselective reduction of the corresponding trifluoromethyl ketimine. nih.gov Chiral catalysts, particularly those based on transition metals complexed with chiral ligands, have demonstrated considerable success in this area. For instance, iridium and rhodium complexes with chiral phosphine (B1218219) ligands are effective for the asymmetric hydrogenation of trifluoromethyl imines. The choice of ligand is crucial for achieving high enantioselectivity, as it dictates the chiral environment around the metal center.

Another successful approach is the use of chiral organocatalysts. Chiral phosphoric acids, for example, have been employed to promote the transfer hydrogenation of trifluoromethyl ketimines, affording the desired chiral amines with good to excellent enantioselectivities. nih.gov These catalysts function by activating the imine through hydrogen bonding, thereby facilitating a stereoselective hydride transfer from a hydrogen donor.

More recently, biocatalysis has emerged as a powerful tool for the synthesis of chiral amines. Engineered enzymes, such as transaminases, can be designed to selectively produce one enantiomer of a target amine. This method offers the advantages of high selectivity, mild reaction conditions, and environmental sustainability.

The table below summarizes some of the chiral catalyst types and their general performance in the synthesis of α-trifluoromethyl amines, which are analogous to the synthesis of this compound.

| Catalyst Type | General Substrate | Typical Enantiomeric Excess (ee) | Reference |

| Rhodium-Phosphine Complexes | Trifluoromethyl Ketimines | 85-95% | nih.gov |

| Iridium-Phosphine Complexes | Trifluoromethyl Ketimines | 90-99% | nih.gov |

| Chiral Phosphoric Acids | Trifluoromethyl Ketimines | 80-96% | nih.gov |

| Engineered Transaminases | Trifluoromethyl Ketones | >99% | N/A |

Reactivity and Derivatization Strategies of 1,1,1 Trifluorobutan 2 Amine and Its Synthesized Derivatives

Cyclization Reactions to Form Fluorinated Nitrogen Heterocycles

Cyclization reactions involving derivatives of 1,1,1-trifluorobutan-2-amine are a cornerstone for the synthesis of various fluorinated nitrogen-containing heterocyclic compounds. These reactions leverage the unique electronic properties conferred by the trifluoromethyl group to facilitate ring formation.

The synthesis of trifluoromethyl-substituted azetidines and aziridines, four- and three-membered nitrogen-containing rings respectively, often proceeds through intramolecular cyclization of appropriately functionalized precursors derived from this compound. nih.govresearchgate.net One common strategy involves the conversion of a trifluoromethyl-containing amine into a species with a good leaving group at the γ- or β-position, which then undergoes an intramolecular nucleophilic substitution to form the ring.

For the synthesis of 2-(trifluoromethyl)azetidines, a convenient approach starts from ethyl 4,4,4-trifluoroacetoacetate. nih.govresearchgate.net This precursor is transformed through a sequence of imination, hydride reduction, chlorination, and subsequent base-induced ring closure to yield the desired azetidine (B1206935). nih.govresearchgate.net Another pathway involves the intramolecular nucleophilic substitution of a tosylate in sulfonamides derived from the regioselective ring-opening of trifluoromethylated aziridines. nih.gov

The synthesis of trifluoromethylated aziridines can be achieved through the intramolecular cyclization of β-keto trifluoromethyl amines, a reaction efficiently promoted by a Cu(I) complex. rsc.org This method provides access to a range of unprotected trifluoromethylated aziridines with high yields and excellent stereoselectivity. rsc.org The reaction conditions are mild and compatible with various functional groups. rsc.org

| Starting Material Derivative | Reaction Conditions | Product | Key Features |

|---|---|---|---|

| γ-chloro-(trifluoromethyl)amine | Base-induced | 2-(Trifluoromethyl)azetidine (B2671701) | Straightforward route based on intramolecular nucleophilic substitution. nih.gov |

| β-keto trifluoromethyl amine | Cu(I) complex | trans-2-Aryl-3-trifluoromethylaziridine | Excellent stereoselectivity (trans:cis > 99:1) and good yields. rsc.org |

Derivatives of this compound are also pivotal in the synthesis of six-membered heterocycles like N-substituted 6-trifluoromethyl-1,3-oxazinanes and their corresponding 2-oxo counterparts. scielo.brscite.ai A synthetic strategy for these compounds begins with the readily available 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one. scielo.br Reaction with primary amines or amino acids yields 4-ylamino-1,1,1-trifluoro-but-3-en-2-ones. scielo.br Subsequent reduction of these precursors provides the key 4-ylamino-1,1,1-trifluoro-butan-2-ol intermediates. scielo.brscite.ai

The cyclization of these γ-amino alcohols with formaldehyde (B43269) leads to the formation of N-substituted 6-trifluoromethyl-1,3-oxazinanes. scielo.brscite.ai Alternatively, reaction with triphosgene (B27547) results in the corresponding N-substituted 6-trifluoromethyl-1,3-oxazinan-2-ones. scielo.brscite.ai This methodology allows for the synthesis of two series of these valuable heterocyclic compounds in good yields. scielo.br

| Precursor | Cyclizing Agent | Product | Yield |

|---|---|---|---|

| 4-Ylamino-1,1,1-trifluoro-butan-2-ol | Formaldehyde | N-Substituted 6-trifluoromethyl-1,3-oxazinane | Good scielo.br |

| 4-Ylamino-1,1,1-trifluoro-butan-2-ol | Triphosgene | N-Substituted 6-trifluoromethyl-1,3-oxazinan-2-one | Good scielo.br |

Trifluoromethylated carbonyl compounds are versatile precursors for the synthesis of various fused heterocyclic systems. For instance, the intramolecular cyclization of cyclic ketone-derived amines can lead to the formation of trifluoromethylated fused tricyclic pyrazoles. nih.gov Mechanistic studies suggest the in situ generation of trifluoromethylated β-diazo ketones as key intermediates via diazotization with tert-butyl nitrite. nih.gov

Another example involves the cyclization of o-isopropenylphenols with trifluoroacetic anhydride (B1165640) to synthesize diversely substituted 2-trifluoromethyl chromenes. rsc.org This reaction proceeds through a sequential trifluoroacetylation and a double carbonyl-ene reaction, followed by elimination. rsc.org This method demonstrates good functional group tolerance and the resulting products can be further derivatized into other valuable scaffolds. rsc.org

Nucleophilic Ring-Opening Reactions of Strain-Release Heterocycles

The inherent ring strain in small heterocycles like azetidines and aziridines makes them susceptible to nucleophilic attack, leading to ring-opening. This reactivity is a powerful tool for the synthesis of a diverse range of functionalized acyclic compounds. The presence of a trifluoromethyl group can significantly influence the regioselectivity of these reactions.

Non-activated 1-alkyl-2-(trifluoromethyl)azetidines exhibit a distinct reactivity profile compared to azetidines with other electron-withdrawing groups at the C2 position. nih.govresearchgate.net The ring-opening of these trifluoromethylated azetidines proceeds via quaternization to form an intermediate azetidinium salt. nih.govresearchgate.net Subsequent nucleophilic attack occurs with high regioselectivity at the C4 position. nih.govresearchgate.net This C4 regiospecificity has been demonstrated with a variety of nucleophiles, including oxygen, nitrogen, carbon, sulfur, and halogen nucleophiles, leading to a diverse array of α-(trifluoromethyl)amines. nih.govresearchgate.net

| Nucleophile | Product Type |

|---|---|

| Oxygen (e.g., H₂O, ROH) | α-(Trifluoromethyl)-γ-amino alcohol/ether |

| Nitrogen (e.g., R₂NH) | α-(Trifluoromethyl)-γ-diamine |

| Carbon (e.g., Grignard reagents) | α-(Trifluoromethyl)-γ-amino alkane |

| Sulfur (e.g., RSH) | α-(Trifluoromethyl)-γ-amino thiol/sulfide |

| Halogen (e.g., X⁻) | α-(Trifluoromethyl)-γ-haloamine |

The ring-opening of chiral aziridines is a well-established method for the synthesis of enantiomerically pure nitrogen-containing compounds. nih.govnih.gov The high ring strain energy of aziridines facilitates their cleavage by a wide range of nucleophiles. nih.gov In the case of trifluoromethylated aziridines, this reaction provides access to valuable γ-amino-γ-trifluoromethyl phosphonates when phosphonated derivatives of trifluoromethyl aziridine are treated with thiols as nucleophiles. rsc.org These reactions proceed with both regio- and diastereoselectivity. rsc.org The efficiency of the ring-opening is dependent on the nature of the substituents on the aziridine ring, the nucleophile, and the reaction conditions. nih.gov

The presence of an electron-withdrawing group on the nitrogen atom of the aziridine activates the ring, making it more susceptible to nucleophilic attack. nih.gov Even non-activated aziridines can undergo ring-opening, although they are generally less reactive. nih.gov

General Reactivity of the Amine Functionality

The amine functionality in this compound is characterized by the presence of a nitrogen atom with a lone pair of electrons, which is fundamental to its basicity and nucleophilicity. However, the strong electron-withdrawing effect of the adjacent trifluoromethyl (CF₃) group significantly modulates this reactivity. This inductive effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to its non-fluorinated analog, butan-2-amine. This attenuated reactivity profile influences the conditions required for reactions involving the amine group.

Electrophilic Substitution at the Nitrogen Atom

Electrophilic substitution at the nitrogen atom of an amine involves the reaction of the nitrogen's lone pair with an electrophile. Common examples include N-alkylation and N-acylation. For this compound, the reduced nucleophilicity of the nitrogen atom makes these reactions more challenging compared to non-fluorinated primary amines.

N-Alkylation: This reaction typically involves the treatment of the amine with an alkyl halide. While primary amines can be alkylated, the reaction is often difficult to control and can lead to overalkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. For this compound, the decreased reactivity means that more forcing conditions, such as the use of stronger bases or more reactive alkylating agents in polar aprotic solvents, may be necessary to achieve substitution. Transition-metal catalysts, often based on iridium or ruthenium, have been developed to facilitate the N-alkylation of less reactive amines with alcohols, which could be a potential strategy for derivatizing this compound. acs.orgnih.gov

N-Acylation: The reaction with acyl chlorides or anhydrides to form amides is a common transformation for primary amines. Due to the reduced nucleophilicity of this compound, acylation may require more reactive acylating agents or the use of a catalyst. The resulting N-(1,1,1-trifluorobutan-2-yl) amides are stable compounds, and their formation is a key step in the synthesis of various derivatives.

The general reactivity trend for electrophilic substitution is influenced by the steric hindrance around the nitrogen atom and the electronic properties of the substituents. The trifluoromethyl group exerts a powerful deactivating effect, which must be overcome for successful substitution.

Aminolysis Reactions with Esters and Related Substrates

Aminolysis is a reaction in which an amine reacts with an ester to form an amide and an alcohol. This reaction proceeds via a nucleophilic acyl substitution mechanism. researchgate.net Generally, the reaction is slow because the alkoxy group of the ester is a poor leaving group. researchgate.net

For this compound, the significantly reduced nucleophilicity presents a considerable barrier to aminolysis reactions under standard conditions. The reaction likely requires high temperatures, prolonged reaction times, or the use of a catalyst to proceed at a reasonable rate. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. researchgate.netnih.gov The collapse of this intermediate expels the alkoxy group to yield the amide. researchgate.net

Given the challenges, more efficient methods for amide synthesis starting from this compound would typically involve the use of more reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides, rather than esters. libretexts.org

Transamination Reactions for Structural Diversification

Transamination reactions, which involve the transfer of an amino group from a donor molecule to an acceptor molecule, are powerful tools for the synthesis and diversification of amines. researchgate.net Both enzymatic and chemical biomimetic approaches have been developed and are particularly useful for the asymmetric synthesis of chiral amines, including those containing fluorine. organic-chemistry.orgacs.orgnih.govresearchgate.net

Chiral α-trifluoromethyl amines can be synthesized with high enantioselectivity via the asymmetric transamination of the corresponding trifluoromethyl ketones. organic-chemistry.orgacs.orgnih.gov This strategy is a key method for accessing enantiomerically pure compounds like (R)- or (S)-1,1,1-trifluorobutan-2-amine. The reaction is often catalyzed by transaminase enzymes, which use pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, or by synthetic catalysts that mimic the function of these enzymes. organic-chemistry.orgacs.orgnih.gov

In a typical biomimetic transamination, a trifluoromethyl ketone reacts with an amine source in the presence of a chiral pyridoxamine (B1203002) catalyst. The reaction proceeds through the formation of a ketimine intermediate, followed by a catalyst-controlled, enantioselective 1,3-proton shift and subsequent hydrolysis to yield the chiral amine. organic-chemistry.org This method has been shown to be effective for a range of aryl-, heteroaryl-, and aliphatic-substituted trifluoromethyl ketones, affording the desired chiral amines in high yields and with excellent enantiomeric excess (ee). acs.org

| Ketone Substrate | Amine Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1-Phenyl-2,2,2-trifluoroethan-1-one | 1-Phenyl-2,2,2-trifluoroethan-1-amine | 98 | 92 |

| 1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-one | 1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-amine | 95 | 93 |

| 2,2,2-Trifluoro-1-(p-tolyl)ethan-1-one | 2,2,2-Trifluoro-1-(p-tolyl)ethan-1-amine | 96 | 92 |

| 2,2,2-Trifluoro-1-(thiophen-2-yl)ethan-1-one | 2,2,2-Trifluoro-1-(thiophen-2-yl)ethan-1-amine | 91 | 95 |

| 1,1,1-Trifluorododecan-2-one | 1,1,1-Trifluorododecan-2-amine | 81 | 88 |

This methodology represents a significant route for the structural diversification of molecules related to this compound, allowing for the introduction of chirality and various substituents.

Introduction of Trifluoromethyl Group via Trifluoroacetylation (General Principle)

Trifluoroacetylation is a chemical reaction that introduces a trifluoroacetyl group (CF₃CO-) onto a molecule, typically at a nucleophilic site such as an amine or alcohol. It is important to distinguish this from trifluoromethylation, which introduces a trifluoromethyl group (CF₃-). Trifluoroacetylation of amines is a common and facile reaction that yields N-trifluoroacetamides. chemicalbook.comrestek.com

The most common reagent used for this purpose is trifluoroacetic anhydride (TFAA). chemicalbook.com The reaction involves the nucleophilic attack of the amine's lone pair on one of the carbonyl carbons of TFAA. This is followed by the elimination of a trifluoroacetate (B77799) anion, which is a good leaving group, to form the stable trifluoroacetamide. The reaction is typically rapid and high-yielding. chemicalbook.com

The general mechanism is as follows:

Nucleophilic Attack: The primary amine attacks a carbonyl carbon of trifluoroacetic anhydride.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination: The trifluoroacetate ion is eliminated, and a proton is transferred from the nitrogen to a base (often another molecule of the amine or an added non-nucleophilic base), resulting in the formation of the N-trifluoroacetylated amine.

Trifluoroacetylation is frequently used for several purposes in organic synthesis:

Protection of Amines: The trifluoroacetyl group can serve as a protecting group for amines. While stable under many conditions, it can be removed under specific, often basic, conditions.

Derivatization for Analysis: The introduction of a trifluoroacetyl group increases the volatility of compounds, which is advantageous for analysis by gas chromatography (GC). chemicalbook.comrestek.com

Activation: In some cases, trifluoroacetylation can activate a molecule for subsequent reactions.

| Reagent | Formula | Typical Conditions |

|---|---|---|

| Trifluoroacetic anhydride (TFAA) | (CF₃CO)₂O | Often used with a base (e.g., triethylamine, pyridine) in an aprotic solvent (e.g., DCM, THF) at or below room temperature. chemicalbook.com |

| Trifluoroacetic acid (TFA) | CF₃COOH | Can be used with a coupling agent or activator, as direct reaction with the amine is an acid-base reaction. nih.gov |

| Ethyl trifluoroacetate | CF₃COOEt | Reacts with amines, often requiring heat, to form the amide and ethanol. |

| S-Ethyl trifluorothioacetate | CF₃COSEt | A milder reagent that avoids some of the drawbacks of TFAA. |

Applications in Advanced Organic Synthesis and Building Block Chemistry

Utilization as Chiral Building Blocks for Complex Molecular Architectures

The presence of a stereogenic center adjacent to a trifluoromethyl group makes 1,1,1-Trifluorobutan-2-amine and related chiral α-trifluoromethyl amines highly sought-after starting materials in asymmetric synthesis. Their utility stems from the ability to transfer chirality to new, more complex molecules, ensuring precise three-dimensional arrangements of atoms, which is critical for biological activity.

Chiral α-trifluoromethyl amines are foundational materials for synthesizing a variety of enantiomerically pure nitrogenous compounds. researchgate.net The stereochemical information embedded in this compound can be relayed through subsequent reactions to produce intricate molecules with defined stereochemistry. Synthetic chemists utilize these building blocks in multi-step sequences to access complex nitrogen-containing scaffolds that are prevalent in pharmaceuticals and agrochemicals. For instance, they can serve as key fragments in the total synthesis of natural products or in the creation of novel chiral ligands for asymmetric catalysis.

A significant application of chiral building blocks like this compound is in the diastereoselective synthesis of 1,2-disubstituted motifs, where two adjacent stereocenters are installed with high control. The existing stereocenter on the amine can direct the stereochemical outcome of a reaction at the adjacent carbon atom. This is often achieved through substrate-controlled reactions where the chiral amine moiety guides the approach of reagents, leading to the preferential formation of one diastereomer. This strategy is crucial for building acyclic and cyclic systems, such as substituted pyrrolidines, which are common cores in many biologically active compounds. nih.gov The synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives from amino acids provides an analogous example of using a chiral precursor to generate complex disubstituted patterns. nih.gov

The incorporation of unnatural amino acids into peptides is a powerful strategy to enhance their therapeutic properties, such as resistance to enzymatic degradation and improved conformational stability. uni-regensburg.de this compound can serve as a precursor for the synthesis of novel, fluorinated amino acids. rsc.org Through chemical modification, the amine can be elaborated into an amino acid structure, which is then incorporated into a peptide sequence using solid-phase or solution-phase peptide synthesis. nii.ac.jpanu.edu.aumdpi.com Introducing a trifluoromethyl group into an amino acid side chain can significantly alter the peptide's hydrophobicity, secondary structure, and binding affinity to its biological target. uni-regensburg.denih.gov This modification is a key tool for optimizing the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs. nih.gov

Design and Synthesis of Trifluoromethylated Bioisosteres

Bioisosterism, the replacement of a functional group within a bioactive molecule with another group of similar physical or chemical properties, is a fundamental strategy in drug design. nih.gov The trifluoroethylamine moiety, the core of this compound, has emerged as a highly effective bioisostere for the ubiquitous amide bond. nih.gov

The amide bond is a critical linkage in countless pharmaceuticals, particularly peptides, but it is often susceptible to cleavage by metabolic enzymes like proteases, leading to rapid degradation and poor bioavailability. researchgate.netcambridgemedchemconsulting.com The trifluoroethylamine group serves as a non-hydrolyzable mimic of the amide bond, significantly enhancing the metabolic stability of drug candidates. drughunter.compressbooks.pub This replacement has been successfully applied in the development of enzyme inhibitors, such as those for cathepsin K. nih.gov The trifluoroethylamine isostere can preserve key hydrogen bonding interactions while being resistant to proteolysis, often leading to compounds with improved potency and pharmacokinetic profiles. nih.govu-tokyo.ac.jp

| Property | Amide Bond (-C(O)NH-) | Trifluoroethylamine Isostere (-CH(CF3)NH-) |

|---|---|---|

| Geometry | Planar (sp2 carbon) | Tetrahedral (sp3 carbon) |

| Metabolic Stability | Susceptible to hydrolysis by proteases/amidases | Resistant to hydrolysis. researchgate.netdrughunter.com |

| Hydrogen Bonding | Acts as H-bond donor (N-H) and acceptor (C=O) | Acts as H-bond donor (N-H); poor acceptor. researchgate.netdrughunter.com |

| Basicity of Nitrogen | Non-basic | Weakly basic (pKa reduced by CF3 group). drughunter.com |

The success of the trifluoromethyl (CF3) group as a bioisostere is rooted in its unique combination of steric and electronic properties, which distinguish it from simple alkyl groups. researchgate.net

Electronic Properties: The three fluorine atoms are highly electronegative, making the CF3 group a powerful electron-withdrawing group through the inductive effect. nih.gov This has profound consequences:

It lowers the pKa of adjacent amines, reducing their basicity to a level comparable to amides, which minimizes unwanted ionization at physiological pH. researchgate.net

It can alter the electronic environment of nearby aromatic rings or functional groups, influencing binding interactions with biological targets. selvita.com

The C-F bond is highly polarized but has low polarizability, contributing to unique non-covalent interactions. selvita.com

Steric Properties: The size of the trifluoromethyl group is a subject of considerable interest. It is significantly larger than a hydrogen atom and is generally considered to be sterically similar to an ethyl or isopropyl group, though recent studies suggest it is closer in size to an ethyl group. researchgate.netrsc.org This intermediate size allows it to mimic various alkyl groups in binding pockets without introducing excessive bulk. researchgate.net This steric profile, combined with its lipophilicity, can enhance binding affinity and improve membrane permeability.

| Group | Van der Waals Volume (ų) | Electronegativity (Pauling Scale of Carbon) | Key Feature |

|---|---|---|---|

| Methyl (-CH3) | ~24 | 2.55 | Small, lipophilic |

| Ethyl (-CH2CH3) | ~41 | 2.55 | Larger, lipophilic |

| Isopropyl (-CH(CH3)2) | ~56 | 2.55 | Bulky, lipophilic |

| Trifluoromethyl (-CF3) | ~43 | ~3.2 (effective) | Lipophilic, strongly electron-withdrawing. researchgate.netrsc.org |

Development of Novel Trifluoromethylated Heterocycles and Complex Derivatives

The synthesis of novel heterocyclic compounds containing a trifluoromethyl group is a significant area of research in organic synthesis. These scaffolds are prevalent in a wide array of biologically active molecules. The utility of a chiral amine like this compound lies in its potential to serve as a precursor for the construction of more complex, stereochemically defined fluorinated molecules.

Pyrazoles, isoxazoles, and pyrimidines are important classes of nitrogen-containing heterocycles frequently found in pharmaceuticals. The introduction of a trifluoromethyl group into these rings can significantly modulate their biological activity.

While a variety of fluorinated building blocks are utilized for the synthesis of these heterocycles, the direct application of this compound as a primary precursor for the construction of the core pyrazole, isoxazole, or pyrimidine (B1678525) ring is not extensively documented in readily available scientific literature. Typically, the synthesis of trifluoromethylated pyrazoles involves the condensation of trifluoromethyl-containing 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. enamine.netmdpi.com For instance, a practical method for synthesizing 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. enamine.net

Similarly, the synthesis of trifluoromethylated isoxazoles often proceeds through the cycloaddition of trifluoromethyl nitrile oxide with alkynes or by the condensation of hydroxylamine (B1172632) with trifluoromethylated β-keto esters. sioc-journal.cn The construction of trifluoromethylated pyrimidines frequently employs precursors such as ethyl 4,4,4-trifluoroacetoacetate. mdpi.com

The following table summarizes common precursors used in the synthesis of these heterocycles:

| Heterocycle | Common Trifluoromethylated Precursors |

| Pyrazoles | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, Trifluoromethyl-β-ketoesters |

| Isoxazoles | Trifluoromethyl nitrile oxide, α-CF3-β-keto esters |

| Pyrimidines | Ethyl 4,4,4-trifluoroacetoacetate, Trifluoroacetone |

Further research may be required to explore potential synthetic pathways that could utilize this compound or its derivatives to access these valuable heterocyclic systems.

This compound represents a valuable chiral building block for the synthesis of various fluorinated scaffolds in chemical research. Its primary amine functionality, coupled with the adjacent trifluoromethyl group and a chiral center, makes it a versatile starting material for the introduction of the trifluoromethyl-ethylamino moiety into larger, more complex molecules.

The incorporation of fluorinated groups is a widely adopted strategy in drug discovery to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. The trifluoromethyl group, in particular, is known to improve metabolic stability and membrane permeability. While direct ring-forming reactions to produce heterocyles like pyrazoles or pyrimidines from this compound are not commonly reported, its utility as a building block is evident in the synthesis of more complex structures where the trifluorinated amine fragment is appended to other molecular frameworks.

The development of synthetic methodologies that leverage unique fluorinated building blocks is crucial for expanding the accessible chemical space for drug discovery and materials science. nih.gov The reactivity of the amine group in this compound allows for a range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation, thereby enabling its incorporation into a diverse array of molecular architectures.

Computational and Theoretical Investigations of 1,1,1 Trifluorobutan 2 Amine Systems

Density Functional Theory (DFT) Studies in Fluorine Chemistry

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying fluorinated organic molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for investigating complex reaction mechanisms, including the activation of the notably strong carbon-fluorine (C-F) bond. nih.govscispace.com

The activation of the C-F bond is a significant challenge in synthetic chemistry due to its high bond dissociation energy. chem8.orgresearchgate.netbaranlab.org DFT calculations have been instrumental in understanding the mechanisms by which these inert bonds can be cleaved. Studies on trifluorobutane derivatives and related fluoroalkanes have explored various activation strategies.

One area of focus has been the use of frustrated Lewis pairs (FLPs). A computational study on the activation of the C-F bond in 1,1,1-trifluorobutane (B1315801) by FLPs, such as those formed from lutidine with B(C₆F₅)₃ or Al(C₆F₅)₃, revealed that the Al(C₆F₅)₃/lutidine pair is thermodynamically and kinetically more favorable for bond activation. researchgate.net The calculations showed that the activation occurs through the cooperative action of the Lewis acid and base components of the FLP. researchgate.net

Transition metal-mediated C-F activation is another critical area that has been extensively modeled using DFT. chem8.orgyork.ac.uk These studies help to explain why certain metals are more effective than others. For example, theoretical comparisons of C-F versus C-H bond activation at nickel and platinum centers have revealed the underlying energetic and kinetic factors that make nickel a preferred choice for C-F activation. york.ac.uk DFT calculations on Ni-catalyzed cross-coupling reactions of aryl fluorides have shown that alkyl Grignard reagents can promote C-F bond activation, providing detailed mechanistic understanding of these important transformations. chem8.org While many studies focus on aromatic C-F bonds, the principles are often extendable to aliphatic systems, where radical mechanisms for hydrodefluorination have been identified computationally. nih.gov

Calculated Activation Energies for C-F Bond Activation

| System/Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| 1,1,1-Trifluorobutane + Al(C₆F₅)₃/Lutidine FLP | DFT | Lower than B(C₆F₅)₃-based FLP | Al-based FLP is a more effective activator for the C-F bond. researchgate.net |

| Fluorination on OH-terminated SiO₂ with HF | DFT | 4.15 (0.18 eV) | Demonstrates a low barrier for fluorination with HF. aip.org |

| Fluorination on OH-terminated SiO₂ with CF₄ | DFT | 145.8 (6.32 eV) | Highlights the high stability and inertness of the C-F bond in CF₄. aip.org |

DFT calculations are crucial for mapping out the entire potential energy surface of a reaction, allowing for the identification of intermediates and, most importantly, transition states. scispace.com This provides a detailed, step-by-step picture of the reaction mechanism.

For C-F activation processes, computational modeling can distinguish between different possible pathways, such as concerted oxidative addition or nucleophilic substitution. nih.gov In the reaction of fluoroarenes with low-valent magnesium compounds, a concerted, asynchronous transition state was calculated, where significant Mg-C bond formation occurs before substantial C-F bond breaking. nih.gov The activation strain model, applied in the study of FLP-mediated C-F activation, has revealed that the strain energy required for the reactants to reach the transition state geometry is the decisive factor in determining the reaction barrier, rather than the interaction energy at the transition state itself. researchgate.net

Computational Analysis of Enantioselectivity and Stereocontrol

Achieving high levels of stereocontrol is a primary goal in the synthesis of chiral molecules like 1,1,1-trifluorobutan-2-amine. Computational methods are invaluable for understanding and predicting the stereochemical outcomes of asymmetric reactions.

Biocatalysis utilizes enzymes to perform chemical transformations with often unparalleled selectivity. nih.govnih.gov Computational techniques, particularly molecular docking and quantum mechanics/molecular mechanics (QM/MM), are used to rationalize how an enzyme's active site controls stereoselectivity. chemrxiv.org

In the biocatalytic asymmetric synthesis of alkyl fluorides using ene reductases, in silico molecular docking studies have been used to explain the observed substrate scope and enantioselectivity. chemrxiv.orgresearchgate.net These models show how different substrates bind within the chiral environment of the enzyme's active site, favoring the formation of one enantiomer over the other.

Furthermore, computational studies have been central to the development of new-to-nature biocatalysis. nih.govchemrxiv.org For instance, in the directed evolution of a non-heme iron enzyme for enantioselective C-H fluorination, computational analysis revealed that the critical radical rebound step has a very low activation barrier of 3.4 kcal/mol. nih.govchemrxiv.org This insight helps to explain the enzyme's efficiency and provides a basis for further protein engineering. nih.govchemrxiv.org Computational redesign of enzyme active sites can also provide crucial starting points for directed evolution campaigns to create biocatalysts for specific, non-natural transformations. nih.gov The ability of enzymes to accommodate both enantiomers of a racemic starting material and convert them into a single enantioenriched product (an enantioconvergent transformation) can also be modeled and understood through these computational approaches. nih.gov

Beyond rationalizing known results, a key goal of computational chemistry is to predict the outcomes of unknown reactions. chemrxiv.org In asymmetric catalysis, this involves predicting which stereoisomer will be the major product.

DFT calculations have been successfully employed to understand the origins of stereoselectivity in organocatalyzed fluorination reactions. In the N-heterocyclic carbene (NHC)-catalyzed fluorination of aldehydes, the fluorination step itself was identified as the stereoselectivity-determining step. rsc.org Non-covalent interaction (NCI) analysis, a computational tool, revealed that stronger π-π stacking interactions in the transition state leading to the S-configured product were responsible for its predominance. rsc.org

More advanced methods, such as quantum-guided molecular mechanics (Q2MM), have demonstrated remarkable predictive power. chemrxiv.org This approach uses a transition state force field to rapidly screen ligand and substrate combinations for palladium-catalyzed allylic aminations. In a study of 77 literature reactions, the Q2MM method not only predicted the correct major enantiomer in most cases but also identified several instances where the experimentally reported stereochemistry was incorrect, which was later confirmed by experimental re-investigation. chemrxiv.org This highlights the power of mechanistically-based computational models to serve as a reliable tool for both prediction and verification in asymmetric synthesis.

Computational Prediction of Stereochemical Outcomes

| Reaction Type | Computational Method | Key Insight | Predictive Power |

|---|---|---|---|

| NHC-catalyzed α-fluorination of aldehydes | DFT, NCI analysis | Identified fluorination as the stereo-determining step; π-π stacking favors the S-enantiomer. rsc.org | Rationalizes observed high enantioselectivity. |

| Pd-catalyzed allylic amination | Q2MM (TSFF) | Calculates energy differences between diastereomeric transition states. | Successfully predicted and corrected reported stereochemical outcomes for multiple reactions. chemrxiv.org |

| Biocatalytic reduction of α-fluoroenones | Molecular Docking | Rationalizes how substrate geometry (E/Z) leads to opposite product enantiomers. chemrxiv.orgresearchgate.net | Explains substrate scope and selectivity of ene reductases. |

Synergy Between Spectroscopic Techniques and Computational Chemistry

The combination of experimental spectroscopy and computational chemistry provides a powerful framework for molecular characterization. rsc.org Calculated spectra can aid in the interpretation of complex experimental data, while experimental results serve as benchmarks for validating and refining computational methods.

This synergy is particularly effective in studying fluorinated molecules, where the fluorine atoms can serve as sensitive probes. A combined rotational spectroscopy and quantum-chemical study of the trifluoroacetophenone-water complex demonstrated how theory and experiment can work in concert. mdpi.com The calculations were essential for predicting the structure of the complex and assigning the experimentally observed rotational transitions. This integrated approach allowed for a detailed analysis of the non-covalent interactions and the effects of trifluoromethylation on the complex's topology. mdpi.com

Ab-initio simulations have also been used to calculate the infrared (IR) absorption spectra of water at the interface with fluorinated self-assembled monolayers (SAMs). fu-berlin.de These theoretical spectra, which show a distinct peak for "dangling" OH bonds, provide a molecular-level interpretation of experimental spectroscopic observations of such interfaces. The calculations revealed that spectral line shifts reflect interactions between the water molecules and the fluorinated surface, demonstrating how computation can decode the structural information encoded in spectra. fu-berlin.de This synergy is evolving, with computational molecular spectroscopy moving from a supporting role in interpretation to a leading role in innovation and materials design. rsc.org

Future Research Directions and Challenges in 1,1,1 Trifluorobutan 2 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the synthesis of trifluoromethylated amines is the need for greener, more economical, and operationally simpler methods. alfa-chemistry.comnih.govchemistryviews.org Current research aims to move away from harsh reagents and multi-step procedures toward more sustainable and efficient processes. chinesechemsoc.orgnih.gov

The development of sustainable synthetic routes is a key research thrust. This includes the use of benign and readily available C1 sources like carbon dioxide (CO₂) and carbon disulfide (CS₂) to build the trifluoromethylamine framework. nih.govresearchgate.net One innovative strategy involves the reaction of secondary amines with CS₂ and a deoxyfluorination reagent to form thiocarbamoyl fluoride (B91410) intermediates, which are then converted to N-CF₃ compounds. nih.govnih.govacs.org This approach avoids more toxic reagents and simplifies purification, as by-products are often simple salts. nih.gov Another green initiative is the valorization of sulfur hexafluoride (SF₆), a potent greenhouse gas, as a fluorinating agent, offering a more sustainable alternative to traditional reagents like diethylaminosulfur trifluoride (DAST). acs.org

Light-driven organic synthesis, employing visible-light-mediated conditions, is also emerging as a powerful and sustainable tool. researchgate.netrsc.org Photoredox catalysis enables the construction of complex trifluoromethylated aliphatic amines from simple starting materials under mild conditions, reducing energy consumption and waste. researchgate.netnottingham.ac.uk Hydrogenation reduction reactions also represent an important strategy for the economical and sustainable production of fluorinated amines from readily available nitro compounds. alfa-chemistry.com

| Approach | Key Features | Example Reagents/Catalysts | Reference |

|---|---|---|---|

| C1 Source Utilization | Uses benign sources like CO₂ or CS₂. | CS₂, AgF, DAST | nih.govnih.govresearchgate.net |

| SF₆ Valorization | Replaces less sustainable fluorinating agents. | TDAE-SF₅–F | acs.org |

| Photoredox Catalysis | Uses visible light, mild conditions. | Ruthenium or Iridium complexes | researchgate.netrsc.orgnottingham.ac.uk |

| Hydrogenation Reduction | Economical route from fluorine-containing nitro compounds. | Pd/C, Hydrogen | alfa-chemistry.com |

A significant challenge is the development of synthetic methods that are applicable to a wide range of substrates and tolerant of various functional groups. nih.gov This is particularly crucial for late-stage functionalization in the synthesis of complex molecules like pharmaceuticals. nih.gov Recent advancements have led to protocols that successfully trifluoromethylate a variety of secondary amines, including N,N-dialkyl and N-(hetero)aromatic compounds. chinesechemsoc.org

For instance, a one-pot method using (Me₄N)SCF₃ and AgF has demonstrated high functional group tolerance, enabling the synthesis of trifluoromethylated derivatives of pharmaceutically relevant molecules. nih.gov Similarly, catalytic enantioselective isomerization of trifluoromethyl imines has been shown to be effective for a broad range of both aromatic and aliphatic substrates. nih.gov However, limitations still exist. For example, certain functional groups that can chelate with metal catalysts may impede the N-trifluoromethylation reaction. chinesechemsoc.org Future work will focus on designing more robust catalytic systems to overcome these limitations and further broaden the applicability of these synthetic methods.

Advancements in Highly Stereoselective Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry, making the development of highly stereoselective synthetic methods a critical goal. nih.govnih.gov For α-trifluoromethyl amines, this introduces a new asymmetric center that must be controlled during synthesis. acs.org

Achieving high enantiomeric purity (ee) is a central objective in the synthesis of chiral trifluoromethylated amines. nih.gov Catalytic asymmetric synthesis is a powerful strategy, with several methods providing access to these compounds with high enantioselectivity. nih.gov These methods include the reduction of CF₃-substituted ketimines and the nucleophilic addition to CF₃-imines. nih.gov

Scalability is another crucial factor for the practical application of these synthetic methods. acs.org Research is focused on developing protocols that are not only highly selective but also efficient on a larger scale. Biocatalytic approaches have shown promise in this area; for example, an engineered cytochrome c variant was used for an asymmetric N–H carbene insertion reaction that was successfully scaled up to produce 60 mg of the desired α-trifluoromethyl-amino ester with high yield and enantioselectivity. acs.org Similarly, a method for synthesizing novel N-((trifluoromethyl)thio), N-(trifluoromethyl) amines demonstrated scalability with the preparation of over 3.7 grams of the product. nih.gov

Chemoenzymatic and organocatalytic approaches are at the forefront of research into highly stereoselective synthesis, offering green and efficient alternatives to traditional metal catalysis. acs.orgmdpi.com

Chemoenzymatic Systems: These systems combine the high selectivity of enzymes with the broad applicability of chemical catalysis. doaj.orgchimia.ch Chemoenzymatic cascades have been developed for the enantioselective synthesis of chiral α-mono- and difluoromethyl amines. acs.org One such system established a cascade of organo-enzymatic decarboxylative fluorination and bienzymatic reductive amination. acs.org To improve process efficiency, these systems can be implemented in continuous-flow reactors, which has been shown to significantly enhance the space-time yield compared to batch systems. acs.org Dynamic kinetic resolution (DKR) is another powerful chemoenzymatic strategy that enables the efficient synthesis of chiral compounds from racemic precursors. acs.org

Organocatalytic Systems: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.gov This field has provided new avenues for the asymmetric synthesis of fluorinated molecules. nih.gov For example, a highly enantioselective isomerization of trifluoromethyl imines was achieved using a chiral cinchona alkaloid as an organic catalyst, providing access to a broad range of both aromatic and aliphatic chiral trifluoromethylated amines. nih.gov Bifunctional organocatalysts, such as those combining a tertiary amine with a thiourea (B124793) hydrogen-bond donor, are particularly effective as they can activate both the nucleophile and electrophile simultaneously. rsc.org Research continues to explore new organocatalytic systems, including cinchona alkaloid amines and other bifunctional catalysts, for reactions like Robinson annulations to create complex fluorinated structures with high stereocontrol. mdpi.com

| System Type | Catalyst/Enzyme Example | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| Chemoenzymatic | Engineered Cytochrome c | Asymmetric N–H Carbene Insertion | High enantioselectivity, scalability | acs.org |

| Chemoenzymatic | Multi-enzyme cascade | Reductive Amination | Continuous-flow potential, high space-time yield | acs.org |

| Organocatalytic | Cinchona Alkaloid | Imine Isomerization | High enantioselectivity, broad substrate scope | nih.gov |

| Organocatalytic | Bifunctional Amine-Thiourea | Michael Addition | Dual activation of reactants | rsc.org |

Discovery of New Reactivity Modes and Derivatization Pathways for Trifluoromethylated Amines

Expanding the toolbox of reactions to create and modify trifluoromethylated amines is essential for accessing new chemical space. nih.gov Future research will focus on discovering novel reactivity patterns and developing new derivatization pathways to build upon the core 1,1,1-trifluorobutan-2-amine structure.

One novel approach involves using gem-difluoroazadienes as building blocks. duke.edu The reaction of these compounds with silver fluoride (AgF) generates a metastable α-CF₃ azaallyl–silver intermediate, which can then participate in cross-coupling reactions to form benzylic amine products. duke.edu This strategy represents a new mode of reactivity for constructing α-trifluoromethyl amines. Another innovative pathway involves the nucleophilic trifluoromethylation of nitrones using the Ruppert-Prakash reagent (TMSCF₃). researchgate.net This reaction produces α-(trifluoromethyl)hydroxylamines, which can then be catalytically hydrogenated to yield the desired α-(trifluoromethyl)amines. researchgate.net

Light-driven photocatalysis is also enabling new types of transformations. researchgate.net For instance, the photocatalytic difunctionalization of alkenes allows for the simultaneous introduction of a CF₃ group and an amino group across a double bond, providing a direct and efficient route to β-trifluoromethylated amines. rsc.org The development of formal umpolung (polarity inversion) strategies further broadens the synthetic possibilities. A one-pot synthesis using the bench-stable (Me₄N)SCF₃ reagent proceeds via a formal umpolung reaction of the SCF₃⁻ anion with an amine to generate a thiocarbamoyl fluoride intermediate, which is then readily converted to the N-CF₃ product. nih.gov These emerging strategies highlight the ongoing effort to move beyond traditional methods and discover fundamentally new ways to synthesize and derivatize trifluoromethylated amines.

Integrated Experimental and Computational Research for Deeper Mechanistic Understanding

A comprehensive understanding of the chemical behavior of this compound, from its synthesis to its reactivity, necessitates a synergistic approach that combines experimental investigations with high-level computational modeling. This integrated methodology is crucial for elucidating complex reaction mechanisms, predicting chemical properties, and guiding the rational design of new synthetic pathways and applications for this and other fluorinated amines.

The future of research in the field of fluorinated amines, including this compound, lies in the close collaboration between experimental chemists and computational theorists. Experimental techniques provide tangible data on reaction outcomes, spectroscopic properties, and kinetic profiles. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, are invaluable for characterizing fluorinated compounds. researchgate.netnih.gov Infrared (IR) spectroscopy and X-ray crystallography provide further crucial information on molecular vibrations and three-dimensional structures, respectively.

However, experimental data alone often provide an incomplete picture of the underlying molecular processes. Reaction intermediates and transition states are typically transient and difficult to detect experimentally. This is where computational chemistry, particularly Density Functional Theory (DFT), offers profound insights. nih.govrsc.org DFT calculations can be employed to:

Elucidate Reaction Pathways: By mapping the potential energy surface of a reaction, computational models can identify the most likely reaction mechanisms, including the structures of intermediates and transition states. nih.gov

Predict Spectroscopic Data: Theoretical calculations can predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. researchgate.netresearchgate.net The comparison of this calculated data with experimental spectra serves as a powerful tool for structural verification and assignment. nih.gov

Quantify Thermodynamic and Kinetic Parameters: Computational methods can provide estimates of key thermodynamic quantities like reaction enthalpies and Gibbs free energies, as well as kinetic parameters such as activation energies. rsc.org This information is vital for understanding reaction feasibility and selectivity.

The true power of this integrated approach is realized when experimental and computational results are used to validate and inform one another. For instance, a proposed reaction mechanism from DFT calculations can be tested experimentally through kinetic studies or by attempting to trap predicted intermediates. Conversely, unexpected experimental outcomes can prompt new computational investigations to uncover alternative reaction pathways.

A key area where this synergy is particularly impactful is in the study of stereoselective reactions to synthesize chiral amines. nih.gov Computational modeling can help to understand the origins of stereoselectivity by analyzing the transition state energies leading to different stereoisomers.

To illustrate the synergy between experimental and computational data, the following table presents a hypothetical comparison of key spectroscopic and structural parameters for a chiral fluorinated amine, similar in nature to this compound. Such a comparison is fundamental to validating the accuracy of the computational model and ensuring its predictive power for further studies.

| Parameter | Experimental Value | Calculated Value (DFT) |

| ¹⁹F NMR Chemical Shift (δ, ppm) | -75.2 | -74.8 |

| ¹³C NMR Chemical Shift (δ, ppm) of C-CF₃ | 125.6 | 126.1 |

| C-F Bond Length (Å) | 1.345 | 1.348 |

| N-H Vibrational Frequency (cm⁻¹) | 3350 | 3365 |

This table is illustrative and provides representative data for a generic fluorinated amine to demonstrate the principle of comparing experimental and computational results.

The close agreement between the experimental and calculated values in such a table would lend high confidence to the computational model. This validated model could then be used to explore other properties of the molecule, such as its reactivity in different chemical environments or to predict the properties of related, yet unsynthesized, compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.